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molecular formula C10H9BrN2O2 B8699049 6-bromo-3-(2-hydroxyethyl)quinazolin-4(3H)-one

6-bromo-3-(2-hydroxyethyl)quinazolin-4(3H)-one

Cat. No. B8699049
M. Wt: 269.09 g/mol
InChI Key: YDWDZQJMTMOVHG-UHFFFAOYSA-N
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Patent
US09115096B2

Procedure details

6-Bromoquinazolin-4(3H)-one Compound 178-A (1.0 g), 2-bromoethanol (1.1 g), and potassium carbonate (610 mg) were heated in DMA (10 mL) at 80° C. for 16 h. Reaction was extracted with water and dichloromethane (3 times), combined organic layers washed with brine, over sodium sulphate and concentrated. Residue was triturated with acetonitrile to yield 6-bromo-3-(2-hydroxyethyl)quinazolin-4(3H)-one Compound 178-B (810 mg) as a white solid. MS m/z (ESI)=268.9 (base peak, 79Br−M+H+); 270.9 (81Br−M+H+); 290.9 (79Br−M+Na+); 292.9 (81Br−M+Na+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
178-A
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
610 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][NH:6][C:5]2=[O:12].Br[CH2:14][CH2:15][OH:16].C(=O)([O-])[O-].[K+].[K+]>CC(N(C)C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][N:6]([CH2:14][CH2:15][OH:16])[C:5]2=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(NC=NC2=CC1)=O
Name
178-A
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
1.1 g
Type
reactant
Smiles
BrCCO
Name
Quantity
610 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
EXTRACTION
Type
EXTRACTION
Details
was extracted with water and dichloromethane (3 times)
WASH
Type
WASH
Details
washed with brine, over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Residue was triturated with acetonitrile

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(N(C=NC2=CC1)CCO)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 810 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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